molecular formula C10H12O B146666 3',4'-Dimethylacetophenone CAS No. 3637-01-2

3',4'-Dimethylacetophenone

Cat. No. B146666
CAS RN: 3637-01-2
M. Wt: 148.2 g/mol
InChI Key: WPRAXAOJIODQJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3',4'-Dimethylacetophenone is a chemical compound that is a derivative of acetophenone with two methyl groups added to the phenyl ring. It is an organic compound that can be used as a building block in organic synthesis and has potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of compounds related to 3',4'-Dimethylacetophenone has been explored in several studies. For instance, the synthesis of 3-amino-4-methylacetophenone was achieved starting from 4-methyl acetophenone through a nitration process, yielding an 80% total yield, indicating a straightforward method suitable for industrial production . Another study reported the synthesis of a compound by the reaction of 4-methylpent-3-en-2-one, 4-acetyl aniline, and potassium thiocyanate, which involved spectroscopic analysis to confirm the structure .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques. For example, single crystal analysis was used to confirm the structure of a synthesized compound with a six-membered nonplanar ring in envelope conformation . In another study, the molecular structure of a strongly fluorescent compound was presented, obtained by X-ray means .

Chemical Reactions Analysis

Chemical reactions involving 3',4'-Dimethylacetophenone derivatives have been studied, such as the nitration of 3,4-dimethylacetophenone, which resulted in a mixture of products and provided insights into the mechanism of rearomatization under different acidic conditions . Additionally, the synthesis of various dimethylphenanthrenes involved a strategy that included a furan/dimethyl-1-naphthyne cycloaddition reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 3',4'-Dimethylacetophenone have been investigated through density functional theory (DFT) studies, which examined the electronic properties and stability of the compound . The compound displayed high chemical reactivity, which was quantified by its chemical softness . Furthermore, the compound's potential as an inhibitor of tyrosinase and ribonucleotide reductase was evaluated through in-vitro and in-silico investigations, showing promising results for further exploration at the molecular level .

Scientific Research Applications

1. Chemoselective Arylation

3',4'-Dimethylacetophenone derivatives have been utilized in chemoselective arylation reactions. For instance, a study by Nájera & Botella (2005) described the use of a palladacycle derived from 4-hydroxyacetophenone oxime as a precatalyst for the arylation of acrolein diethyl acetal. This reaction resulted in the synthesis of cinnamaldehyde derivatives and 3-arylpropanoate esters.

2. Metal Complexes Synthesis

Chalcone derivatives of dimethylacetophenone have been used to synthesize metal complexes, as explored by Borge & Patil (2019). These complexes were characterized by various spectroscopic methods, indicating potential applications in materials science and coordination chemistry.

3. Supramolecular Self-Assembly

Dimethylacetophenone derivatives have applications in supramolecular chemistry. A study by Rocha et al. (2017) investigated the self-assembly of a Schiff base derived from dimethylacetophenone, revealing insights into molecular conformations and interactions.

4. Photophysical Studies

Research by Allonas et al. (2006) focused on the photophysical properties of 2-hydroxy-2,2-dimethylacetophenone, highlighting its potential in photochemical applications.

5. Catalytic Applications

Dimethylacetophenone compounds have been shown to have catalytic properties. Arias et al. (2000) demonstrated the use of samarium(III) acetylacetonate in catalyzing the auto-condensation of 2,4-pentanedione, leading to the synthesis of dimethylacetophenone derivatives.

6. Baeyer–Villiger Oxidation

Dimethylacetophenone-based compounds have been used as catalysts in Baeyer–Villiger oxidation. Martins et al. (2016) described the use of a dimethyltin(IV) compound in this oxidation process, achieving significant conversions and enantioselectivity.

7. Luminescent Sensing

Novel metal-organic frameworks (MOFs) containing dimethylacetophenone groups have been synthesized for luminescent sensing applications. Zhang et al. (2017) reported the sensitive detection of nitrobenzene and iron(III) ions using these MOFs.

8. Phytotoxic Compounds Study

Espinosa‐Colín et al. (2023) evaluated dimethylacetophenone derivatives for their phytotoxic activity, providing insights into their potential ecological impacts.

9. Photoremovable Protecting Group

Dimethylacetophenone derivatives have been investigated as photoremovable protecting groups for carboxylic acids. A study by Zabadal et al. (2001) demonstrated their efficient release upon irradiation, useful in synthetic chemistry.

10. Biotransformation Studies

The fungus Periconia hispidula has been studied for its ability to biotransform acetophenone derivatives, including dimethylacetophenone. Serly et al. (2018) found significant enantioselectivity in these biotransformation processes.

Safety And Hazards

3’,4’-Dimethylacetophenone should be handled with care to avoid contact with skin and eyes, and inhalation or ingestion should be avoided . If swallowed, immediate medical assistance should be sought . It should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

1-(3,4-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRAXAOJIODQJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063109
Record name Ethanone, 1-(3,4-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethanone, 1-(3,4-dimethylphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

3',4'-Dimethylacetophenone

CAS RN

3637-01-2
Record name 3,4-Dimethylacetophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3637-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethylacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003637012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(3,4-dimethylphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanone, 1-(3,4-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,4-dimethylphenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.782
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4-DIMETHYLACETOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PC1L145T5V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',4'-Dimethylacetophenone
Reactant of Route 2
3',4'-Dimethylacetophenone
Reactant of Route 3
Reactant of Route 3
3',4'-Dimethylacetophenone
Reactant of Route 4
Reactant of Route 4
3',4'-Dimethylacetophenone
Reactant of Route 5
Reactant of Route 5
3',4'-Dimethylacetophenone
Reactant of Route 6
Reactant of Route 6
3',4'-Dimethylacetophenone

Citations

For This Compound
248
Citations
OR Rodig, RJ Sysko - Journal of the American Chemical Society, 1972 - ACS Publications
The long known rearrangement of camphor to 3, 4-dimethylacetophenone in concentrated sulfuric acid has been investigated using camphor-8-14C and camphor-9-14C. The results …
Number of citations: 14 pubs.acs.org
NP Buu-Hoi, B Eckert, R Royer - The Journal of Organic …, 1952 - ACS Publications
NITRATION OF 3, 4-AND 2, 5-DIMETHYLACETOPHENONE 1001 nitroacetophenone (II), with the isomeric compound (III) as by-product. The constitution of theformer substance was …
Number of citations: 5 pubs.acs.org
L Rajabi, C Courreges, J Montoya… - Letters in Applied …, 2005 - academic.oup.com
Aims: Mycobacteria are a serious cause of infections in humans, with limited treatment options, as no new antibiotics have been developed against mycobacteria since the 1960s. In this …
Number of citations: 54 academic.oup.com
RS Mulliken - Journal of the American Chemical Society, 1950 - ACS Publications
The preparations of 2, 6-dihydroxy-3, 5-dimethylacetophenone, 2, 6-dihydroxy-3, 4-dimethylacetophenone and 2, 4-diacetyl-6-methylresorcinol are described. 2. The ultraviolet …
Number of citations: 234 pubs.acs.org
FR Benson, LW Hartzel, WL Savell - Journal of the American …, 1951 - ACS Publications
Experimental The isolation of the tetrazole derived from the Schmidt reaction with 3, 4-dimethylacetophenone was carried out as previously described. 1 l-(3', 4'-Dimethylphenyl)-5-…
Number of citations: 14 pubs.acs.org
WH Richardson, G Batinica… - The Journal of …, 1991 - ACS Publications
Total efficiencies for the production of triplet ketones from cis-and trans-3-(3, 4-dimethylphenyl)-4-phenyl-l, 2-dioxetane (11) are 14.1±0.2% and 21.3±0.5%, respectively. The specific …
Number of citations: 19 pubs.acs.org
D Gardner, JF Grove, D Ismay - Journal of the Chemical Society …, 1954 - pubs.rsc.org
… The neutral fraction on recovery furnished 2-metkoxy-3 : 4-dimethylacetophenone, a colourless oil (0.8 g.), bp 104"/2 mm. ( > GO absorption at 1690 cm.-l) (Found : C, 74-1 ; H, 7-9y0), …
Number of citations: 0 pubs.rsc.org
FR Benson, LW Hartzel, WL Savell - Journal of the American …, 1949 - ACS Publications
In order to reduce the time required for this synthesis, investigation of an alternative method has been made. The modification developed in this laboratory consists of subjecting the …
Number of citations: 2 pubs.acs.org
W Baker, HF Bondy, J Gumb, D Miles - Journal of the Chemical Society …, 1953 - pubs.rsc.org
… 3 : 4-, 3 : 5, and 3 : 6-Dimethylcatechol have been synthesised by the oxidation of 2-hydroxy-3 : 4-dimethylacetophenone, 2-hydroxy-3 : 5-dimethylacetophenone, and 2-hydroxy-3 : 6-…
Number of citations: 22 pubs.rsc.org
JB Gallivan, JS Brinen - Chemical Physics Letters, 1971 - Elsevier
Various parameters of the phosphorescent state of chromone, 4-chromanone and 3′,4′-dimethylacetophenone were examined in solvents of very different polarities. Phenomena …
Number of citations: 29 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.